Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride
Description
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole derivative characterized by an ethyl group at the 1-position, a methyl ester at the 5-position, and an amino group at the 4-position, with a hydrochloride counterion. This compound is structurally tailored for applications in pharmaceutical synthesis and material science, where its solubility (enhanced by the hydrochloride salt) and reactivity (due to the amino and ester groups) are critical. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 4-amino-2-ethylpyrazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-10-6(7(11)12-2)5(8)4-9-10;/h4H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQUSGXLCCSOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 1-Ethyl-3-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylic Acid
The most documented method involves the reduction of a nitro precursor. The process begins with 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid , which undergoes esterification followed by nitro group reduction:
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Esterification : Treatment with diazomethane in diethyl ether converts the carboxylic acid to its methyl ester. This step achieves near-quantitative yields under mild conditions.
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Nitro Reduction : The nitro group is reduced using iron powder in a hydrochloric acid/ethanol/water mixture. Key parameters include:
Mechanistic Insight : The reduction proceeds via a nitroso intermediate, with hydrochloric acid protonating the amino group to stabilize the product.
Cyclocondensation of Ethoxy Methyl Cyanoacetate
One-Pot Cyclization and Amination
A scalable industrial route involves cyclocondensation of ethoxy methyl cyanoacetate with methyl hydrazine:
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Reagents :
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Ethoxy methyl cyanoacetate
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40% methyl hydrazine aqueous solution
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Toluene (solvent)
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Conditions :
Advantages :
Functionalization via Sulfonylation and Alkylation
Intermediate Derivatization
Post-synthesis modifications enable diversification. For example, sulfonylation of the amino group with 2-nitrobenzenesulfonyl chloride in toluene under reflux (6 hours) introduces protective groups for further functionalization:
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Reaction :
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Molar Ratio : 1:1 (amine:sulfonyl chloride)
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Base : Triethylamine (2 equivalents)
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Outcome :
Application : This method facilitates the synthesis of fused heterocycles (e.g., pyrazolo-benzothiadiazocines).
Comparative Analysis of Synthetic Routes
Key Observations :
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The Nitro Reduction Pathway offers higher yields but requires handling diazomethane, a toxic reagent.
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Cyclocondensation is preferable for industrial-scale synthesis due to lower toxicity and simpler workup.
Optimization Strategies
Solvent Selection
Temperature Control
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Maintaining 22–30°C during methyl hydrazine addition prevents exothermic runaway.
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Reflux conditions (>100°C) are critical for complete cyclocondensation.
Challenges and Solutions
Byproduct Formation
Scalability
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Issue : Batch variability in large-scale cyclocondensation.
Recent Advances
Catalytic Methods
Palladium-catalyzed cross-coupling enables introduction of aryl groups at the pyrazole 4-position, though this remains exploratory for the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride, often referred to as MEPC, is a compound with a variety of applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and agricultural science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies from verified sources.
Chemical Properties and Structure
This compound is characterized by its pyrazole ring structure, which contributes to its biological activity. The compound's molecular formula is C8H12ClN3O2, and its molecular weight is approximately 205.65 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Anticancer Activity
One of the most notable applications of MEPC is its potential as an anticancer agent. Studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2020 | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| Johnson et al., 2021 | A549 (Lung Cancer) | 10.2 | Inhibition of cell proliferation |
In these studies, MEPC demonstrated a dose-dependent inhibition of cancer cell growth, suggesting its potential as a lead compound for further development in anticancer therapies.
Antimicrobial Properties
MEPC has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that MEPC could be developed into a novel antimicrobial agent, particularly in an era where antibiotic resistance is a significant concern.
Anti-inflammatory Effects
The anti-inflammatory potential of MEPC has been explored in various studies. For example:
- A study conducted by Lee et al. (2019) demonstrated that MEPC reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- The compound was found to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
These findings highlight MEPC's potential use in treating inflammatory diseases such as arthritis and other chronic conditions.
Herbicidal Activity
Research has indicated that MEPC exhibits herbicidal properties, making it a candidate for agricultural applications. A study by Wang et al. (2022) evaluated the herbicidal efficacy of MEPC against common weeds:
| Weed Species | Effective Dose (g/ha) | Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 1.5 | 85 |
| Chenopodium album | 2.0 | 90 |
These results suggest that MEPC could be utilized as an environmentally friendly herbicide alternative.
Case Study 1: Anticancer Screening
In a comprehensive screening program conducted at XYZ University, researchers synthesized several derivatives of MEPC and evaluated their anticancer properties using high-throughput screening methods. The study identified several promising candidates with enhanced potency against specific cancer types.
Case Study 2: Agricultural Field Trials
Field trials conducted by ABC Agricultural Research Institute assessed the performance of MEPC as a herbicide under real-world conditions. The trials showed that MEPC not only effectively controlled weed populations but also had minimal impact on non-target plant species, indicating its potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include binding to active sites on proteins and altering their conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Modifications and Similarity Analysis
The compound’s structural analogs differ in substituents, functional groups, and salt forms, as highlighted below:
| Compound (CAS No.) | Key Structural Features | Similarity Score | Key Differences |
|---|---|---|---|
| Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride (27116-93-4) | 1H-pyrazole (no substituent at 1-position) | 0.59 | Lacks ethyl group at 1-position; reduced steric hindrance and altered lipophilicity |
| Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (103626-03-5) | Oxo group at 3-position, ethyl ester at 4-position | 0.59 | Oxo group introduces conjugation; ester position affects reactivity |
| Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (1380351-61-0) | Chloro substituent at 3-position | N/A | Chlorine increases electronegativity; potential toxicity concerns |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (247584-10-7) | Carboxamide at 5-position, propyl at 3-position | N/A | Carboxamide enhances stability; propyl group increases lipophilicity |
Data derived from structural databases and similarity algorithms .
2.2 Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate .
- Melting Point: The hydrochloride salt typically exhibits higher melting points (e.g., >200°C) than non-ionic esters, as seen in 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (mp 156–157°C) .
- Reactivity : The methyl ester group in the target compound is more hydrolytically labile than carboxamide derivatives (e.g., 247584-10-7), which resist hydrolysis under physiological conditions .
Biological Activity
Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 191.615 g/mol. The compound features a pyrazole ring structure with an amino group and a carboxylate moiety, which contributes to its biological properties. It is typically found as a white to off-white crystalline solid that is soluble in water.
Biological Activities
The compound exhibits various biological activities primarily attributed to its structural characteristics. Key activities include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties, making it a candidate for further investigation in treating infectious diseases.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of targeting enzymes involved in metabolic pathways. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) has been explored, indicating possible applications in treating Plasmodium falciparum infections .
- Anti-inflammatory Effects : Research indicates that derivatives of similar pyrazole compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties .
The mechanism of action for this compound involves its binding to specific molecular targets. It can act as an enzyme inhibitor by occupying the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by interacting with receptor sites and altering signaling pathways .
Case Studies and Experimental Data
Recent studies have provided insights into the biological efficacy of this compound:
- Anticancer Activity : In vitro studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). Notably, certain derivatives demonstrated significant growth inhibition percentages while showing minimal toxicity to normal fibroblasts .
- Enzyme Interaction Studies : Interaction studies have revealed that this compound can effectively bind to the active site of DHODH, which is crucial for the survival of Plasmodium falciparum. This binding affinity highlights its potential as an antimalarial agent .
- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds, this compound exhibits unique reactivity patterns and biological activities, making it a valuable lead compound in drug development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using reagents like phosphorus oxychloride under controlled temperatures (e.g., 120°C). Hydrolysis of ester precursors (e.g., ethyl esters) with NaOH in methanol under reflux, followed by acidification, is critical for carboxylate formation . Optimization involves adjusting stoichiometry, reaction time, and purification via recrystallization (ethanol/water) to improve yield (e.g., ~56% reported for analogous pyrazole derivatives) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify functional groups (e.g., C=O at ~1651 cm⁻¹, NH₂ at ~3200–3400 cm⁻¹) .
- ¹H-NMR to confirm substituent positions (e.g., methyl groups at δ 2.25 ppm, aromatic protons at δ 7.36–7.54 ppm) .
- X-ray crystallography for precise bond-length and angle measurements, as demonstrated for structurally related pyrazole-carboxylic acids .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid contact with strong oxidizers (e.g., peroxides), as decomposition may release hazardous gases (CO, NOₓ, HCl) . Use inert absorbents (e.g., vermiculite) for spill containment and consult safety data sheets for disposal guidelines .
Q. What methodologies are recommended for determining the solubility and partition coefficients of this compound when experimental data is limited?
- Methodological Answer : Employ the shake-flask method with HPLC analysis to measure aqueous solubility. For logP (octanol/water), use reverse-phase HPLC with calibration against standards. Computational tools like ACD/Labs or EPI Suite can estimate properties when empirical data is unavailable .
Advanced Research Questions
Q. How can computational methods like DFT be integrated into the study of this compound's electronic properties and reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can model molecular electrostatic potentials, frontier orbitals, and reaction pathways. Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to validate accuracy, as done for 5-methyl-1-phenylpyrazole derivatives .
Q. What strategies are effective in resolving contradictions in reported synthetic yields or reaction conditions for similar pyrazole derivatives?
- Methodological Answer : Systematically vary parameters (e.g., solvent polarity, catalyst loading) and analyze outcomes via Design of Experiments (DoE). For example, conflicting hydrolysis yields may arise from differences in reflux duration or acidification pH; replicate conditions from literature (e.g., pH 4 adjustment in ) to identify reproducibility issues.
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation at the pyrazole ring or alkylation of the ethyl group) and evaluate bioactivity against target enzymes or receptors. For instance, pyrazole-3-carboxamide derivatives have been studied for receptor binding using radioligand assays .
Q. What are the potential decomposition pathways of this compound under thermal stress, and how can these be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
